4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
4-Chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 2. The phenyl ring at position 6 is further functionalized with a 4-chlorobenzamide moiety via an N-phenyl linkage.
Properties
IUPAC Name |
4-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-8-6-15(7-9-18)23(31)26-19-5-1-3-16(13-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOYNZUOOIFBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to interact with a variety of enzymes and receptors.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of forming specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Biological Activity
4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated phenyl group, a pyridinyl moiety, and a triazolopyridazinyl structure. Its IUPAC name reflects its complex architecture:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H12ClN5O |
| Molecular Weight | 353.78 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of c-Met and Pim-1 kinases, which play critical roles in cancer progression. In vitro studies indicate that it can significantly inhibit these kinases at nanomolar concentrations (IC50 values ranging from 0.163 μM to 0.283 μM) .
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cell lines by affecting the PI3K-Akt-mTOR signaling pathway. This includes increased caspase-9 activity and alterations in cell cycle progression .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : The compound was screened against various cancer cell lines (e.g., MCF-7, A549). It exhibited significant antiproliferative effects with mean growth inhibition percentages (GI%) indicating robust cytotoxicity .
- Antimicrobial Properties : Its derivatives have been studied for antimicrobial activity against several pathogens, showcasing broad-spectrum efficacy .
Case Study 1: Antiproliferative Effects
In a study examining the effects on MCF-7 breast cancer cells, this compound was found to cause cell cycle arrest at the S-phase and significantly enhance apoptosis rates compared to control groups. This was evidenced by increased levels of apoptotic markers and decreased levels of phosphorylated proteins involved in survival signaling .
Case Study 2: Kinase Inhibition
Another research project focused on the dual inhibition of c-Met and Pim-1 kinases by this compound. The results demonstrated that it effectively inhibited both kinases at low concentrations while maintaining favorable pharmacokinetic properties. Molecular docking studies suggested that the compound binds effectively to the ATP-binding sites of these enzymes .
Comparison with Similar Compounds
Key Observations :
- Substituent Position 3 on Triazolo Core : The pyridin-3-yl group in the target compound may enhance π-π stacking interactions with biological targets compared to methyl (C1632) or thiophenyl groups .
- Benzamide vs. Sulfonamide : The 4-chlorobenzamide group in the target compound likely increases lipophilicity and membrane permeability relative to the sulfonamide analogue, which may improve tissue penetration but reduce solubility .
- Halogen Effects : The 4-chloro substituent on benzamide could improve binding affinity through hydrophobic and electron-withdrawing effects, similar to fluorinated analogues .
Pharmacological and Mechanistic Insights
- C1632 (N-Methyl-N-[3-(3-methyltriazolo...)phenyl]acetamide): This analogue inhibits Lin28/let-7 interactions, rescuing let-7 tumor suppressor miRNA activity, leading to cancer stem cell differentiation and reduced tumorsphere formation .
- Antimicrobial Analogues : N-(3-(6-methyltriazolo...)phenyl)benzamide derivatives exhibit moderate activity against microbial pathogens. The 4-chloro substitution in the target compound could enhance potency by increasing membrane interaction or enzyme inhibition .
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be made:
- Melting Point : Analogues with halogenated benzamide groups (e.g., 2,4-difluoro in ) typically exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular forces. The target compound’s 4-chlorobenzamide may result in a similar range.
- Solubility : The pyridin-3-yl group may introduce moderate aqueous solubility compared to purely hydrophobic substituents (e.g., methyl or thiophenyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
